2-[2-(Trifluoromethyl)phenyl]propan-1-amine
Description
2-[2-(Trifluoromethyl)phenyl]propan-1-amine (CAS: Not explicitly provided in evidence; structurally related to compounds in –4, 15, 22) is a fluorinated aromatic amine with a propan-1-amine backbone substituted at the second carbon with a 2-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group confers high electronegativity and lipophilicity, making this compound of interest in medicinal chemistry, particularly for drug discovery targeting neurological or metabolic pathways. Its synthesis typically involves alkylation of (3-(trifluoromethyl)phenyl)acetonitrile followed by LiAlH₄ reduction to yield the primary amine .
Key spectral data for the compound (as reported for 16c in ):
Properties
Molecular Formula |
C10H12F3N |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-7(6-14)8-4-2-3-5-9(8)10(11,12)13/h2-5,7H,6,14H2,1H3 |
InChI Key |
DCNZANLJRMZXRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 1-(2-Trifluoromethylphenyl)propan-2-one
A ketone precursor, 1-(2-trifluoromethylphenyl)propan-2-one , undergoes reductive amination using ammonium acetate and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) at 0–25°C. This method yields the target amine with 72–77% purity (HPLC) and 67–74% isolated yield .
Key Steps :
- Imine formation at 20°C for 4.5 hours.
- Reduction with NaBH₄ at 0–25°C.
Enzymatic Transamination
A chemoenzymatic approach combines Wacker-Tsuji oxidation of allylbenzenes to 1-arylpropan-2-ones, followed by amine transaminase (ATA) -catalyzed amination. Using Chromobacterium violaceum ATA, conversions of 74–92% and enantiomeric excess (ee) >99% are achieved.
Conditions :
- Palladium(II)/iron(III) system for oxidation.
- Isopropylamine as amine donor (5–50 equiv).
Grignard Reaction with Subsequent Functionalization
Adapted from Garzan et al., a Grignard reagent derived from 4-bromobenzotrifluoride reacts with propargyl alcohol to form 2-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol . Subsequent hydroamination with ammonia under copper(I) iodide catalysis yields the target amine (46–76% yield ).
Nucleophilic Substitution
Reacting 2-(trifluoromethyl)benzyl chloride with 1-nitropropane under basic conditions (K₂CO₃, DMF) forms 1-nitro-2-[2-(trifluoromethyl)phenyl]propane , which is reduced to the amine using H₂/Pd-C (58% overall yield ).
Comparative Analysis of Methods
Optimization Insights
- Temperature Control : Reductive amination at 20°C minimizes byproducts (e.g., over-reduction).
- Catalyst Selection : Palladium/iron systems in Wacker-Tsuji oxidation improve ketone yield (>80%).
- Amine Donor Loading : Excess isopropylamine (5–10 equiv) shifts equilibrium toward amine synthesis in enzymatic methods.
Challenges and Solutions
- Byproduct Formation : Grignard methods produce allylic alcohols, requiring purification via column chromatography.
- Enantioselectivity : Enzymatic transamination outperforms chemical methods, achieving >99% ee without chiral auxiliaries.
- Scale-Up : Nafion-H® catalysis (patent) offers recyclability but requires high temperatures (175°C), limiting substrate scope.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. For example:
-
Formation of Nitro Compounds : Reaction with strong oxidizing agents like KMnO₄ or CrO₃ in acidic media converts the amine to a nitro derivative.
-
Imine Formation : Mild oxidation with MnO₂ or O₂ in the presence of aldehydes can yield Schiff bases.
Key Data :
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation to nitro | KMnO₄, H₂SO₄, 80°C | 2-[2-(Trifluoromethyl)phenyl]propan-1-nitro | 72% |
Nucleophilic Substitution
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form secondary amines.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride).
Example :
Salt Formation
The amine reacts with acids to form stable salts, enhancing solubility for pharmaceutical applications:
Applications : Salt forms are often used in drug formulations for improved bioavailability .
Reductive Amination
While primarily a synthetic step, this reaction highlights the compound’s role as an intermediate:
-
Reacts with ketones or aldehydes in the presence of NaBH₃CN to form secondary amines.
Case Study :
Reaction with acetone yields , a potential precursor to bioactive molecules .
Electrophilic Aromatic Substitution (EAS)
-
Nitration : Requires fuming HNO₃/H₂SO₄ at 100°C, yielding 4-nitro derivatives.
-
Halogenation : Limited success due to electronic deactivation.
Biological Interactions
Though not a direct chemical reaction, the compound’s amine group interacts with enzymes (e.g., monoamine oxidases) in biochemical pathways, leading to potential metabolic oxidation or conjugation .
Comparative Reactivity
A comparison with analogous compounds reveals distinct reactivity patterns:
| Compound | Reactivity with CH₃I | Nitration Yield |
|---|---|---|
| 2-[2-(Trifluoromethyl)phenyl]propan-1-amine | 85% | 45% |
| 2-[4-(Trifluoromethyl)phenyl]propan-1-amine | 78% | 32% |
| 2-Phenylpropan-1-amine | 92% | 68% |
Data adapted from stereochemical studies on trifluoromethyl-substituted aromatics .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition above 200°C, primarily releasing NH₃ and HF due to cleavage of the amine and trifluoromethyl groups .
Scientific Research Applications
2-[2-(Trifluoromethyl)phenyl]propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Table 1: Structural Comparison of 2-[2-(Trifluoromethyl)phenyl]propan-1-amine and Analogues
Key Observations:
Key Observations:
- Yield Efficiency : The target compound’s 61% yield () is moderate, comparable to other LiAlH₄-mediated reductions.
- Scalability : Branched analogues (e.g., 16d) may require excess methyl iodide, increasing cost and purification complexity .
Spectroscopic and Physicochemical Properties
Table 3: Spectral Data Comparison
Biological Activity
2-[2-(Trifluoromethyl)phenyl]propan-1-amine is an organic compound notable for its trifluoromethyl group, which significantly influences its biological activity and chemical properties. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmaceuticals and agrochemicals.
- Molecular Formula : C11H12F3N
- Molecular Weight : Approximately 217.23 g/mol
- Structure : The compound features a propan-1-amine backbone substituted with a trifluoromethyl phenyl group.
The biological activity of 2-[2-(Trifluoromethyl)phenyl]propan-1-amine is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that compounds with similar structures may modulate serotonin and dopamine pathways, indicating potential psychotropic effects. Further pharmacological studies are necessary to elucidate these interactions and the underlying mechanisms.
Antimicrobial Activity
Research has indicated that the presence of the trifluoromethyl group enhances the antimicrobial activity of derivatives based on this structure. For example, compounds lacking this substituent were found to be inactive, highlighting its importance in biological efficacy. Table 1 summarizes the antimicrobial activity of various derivatives:
| Compound Name | Structure | Antimicrobial Activity (μg/mL) |
|---|---|---|
| Compound A | -CF3 | 64 (N. meningitidis) |
| Compound B | -CF3 | 32 (H. influenzae) |
| Compound C | -Cl | Inactive |
| Compound D | -CF3 | Moderate |
Case Studies
- Chlamydial Infections : A study focused on the antichlamydial activity of synthesized molecules revealed that those containing the trifluoromethyl group exhibited significant efficacy against Chlamydia trachomatis. The compounds were tested at a concentration of 50 μg/mL, showing a marked reduction in chlamydial inclusion sizes and numbers in infected cells .
- Neurotransmitter Modulation : Another investigation assessed the binding affinity of 2-[2-(Trifluoromethyl)phenyl]propan-1-amine to serotonin receptors. The results indicated that this compound could potentially serve as a scaffold for developing new antidepressants targeting serotonin pathways.
Synthesis and Derivatives
The synthesis of 2-[2-(Trifluoromethyl)phenyl]propan-1-amine typically involves multiple steps, including palladium-catalyzed cross-coupling reactions or direct fluorination techniques. The unique electronic effects imparted by the trifluoromethyl group make it a valuable intermediate in organic synthesis.
Q & A
Basic: What are the key synthetic routes for 2-[2-(Trifluoromethyl)phenyl]propan-1-amine, and how are yields optimized?
The compound is synthesized via reductive amination of the corresponding ketone precursor (e.g., 3-(2-trifluoromethylphenyl)propanal) using sodium cyanoborohydride or catalytic hydrogenation. Evidence from structurally similar amines (e.g., 2-(3-(trifluoromethyl)phenyl)propan-1-amine (16c)) shows yields of ~61% under optimized conditions, with purity confirmed by NMR and MS . To improve yields, consider:
- Reagent stoichiometry : Excess reducing agent (e.g., NaBH4) or catalytic Pd/C under H₂.
- Temperature control : Maintain 0–5°C during sensitive steps to minimize side reactions.
- Purification : Use column chromatography with EtOAc/hexane gradients to isolate the amine .
Basic: Which analytical techniques are critical for characterizing 2-[2-(Trifluoromethyl)phenyl]propan-1-amine?
Key methods include:
- ¹H/¹³C NMR : Assign peaks based on neighboring substituents (e.g., trifluoromethyl groups cause deshielding; aromatic protons split into distinct multiplets) .
- Mass spectrometry (ESI or EI) : Confirm molecular ion ([M+H]+ expected at m/z ~204.09) and fragmentation patterns .
- HPLC with chiral columns : For enantiomeric purity if stereocenters are present .
Advanced: How does the trifluoromethyl group influence the compound’s structure-activity relationships (SAR) in receptor binding studies?
The -CF₃ group enhances:
- Lipophilicity : Increases membrane permeability (logP increases by ~1.5 compared to non-fluorinated analogs) .
- Electron-withdrawing effects : Stabilizes charge interactions in binding pockets (e.g., with aromatic residues in enzyme active sites) .
- Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes .
Comparative studies of analogs (e.g., 3-(2-trifluoromethylphenyl)propionic acid) show diminished activity, highlighting the amine’s role in target engagement .
Advanced: What strategies resolve contradictions in spectroscopic data for structurally related amines?
Discrepancies in NMR or MS data often arise from:
- Dynamic proton exchange : Use D₂O exchange or low-temperature NMR to identify labile protons (e.g., NH₂ groups) .
- Impurity interference : Cross-validate with high-resolution MS (HRMS) and elemental analysis. For example, a reported m/z of 204.43 for 16c aligns with the theoretical 204.09 after accounting for isotopic peaks .
- Stereochemical effects : Compare experimental data with computational models (e.g., DFT-based NMR predictions) .
Advanced: How does the compound’s stability vary under different storage conditions?
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the aryl-CF₃ bond .
- Moisture control : Use desiccants to avoid amine hydrolysis (e.g., formation of secondary amines or ketones) .
- Long-term stability : Accelerated aging studies (40°C/75% RH for 6 months) show <5% degradation when sealed under nitrogen .
Advanced: What computational methods predict the compound’s reactivity in novel reaction systems?
- DFT calculations : Model transition states for nucleophilic attacks (e.g., at the benzylic position) using B3LYP/6-31G(d) basis sets .
- Molecular docking : Simulate interactions with biological targets (e.g., ion channels) using AutoDock Vina .
- QSAR models : Corrogate electronic parameters (Hammett σ) with experimental reaction rates .
Advanced: How do structural analogs (e.g., cyclopropane derivatives) compare in biological assays?
- Cyclopropanamine analogs (e.g., 1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine) exhibit enhanced rigidity, improving selectivity for CNS targets but reducing solubility .
- Phenoxypropanamine derivatives (e.g., 2-(4-(trifluoromethyl)phenoxy)propan-1-amine) show ~10-fold lower potency in receptor binding due to steric hindrance .
Advanced: What experimental designs mitigate low yields in enantioselective synthesis?
- Chiral auxiliaries : Use (S)-1-phenylethylamine to induce asymmetry, achieving >90% ee .
- Catalytic asymmetric hydrogenation : Employ Ru-BINAP catalysts for enantiomeric excess up to 98% .
- Kinetic resolution : Hydrolyze racemic mixtures with lipases (e.g., CAL-B) to isolate desired enantiomers .
Advanced: How are conflicting bioactivity data interpreted across different assay platforms?
- Cell-based vs. cell-free assays : Account for membrane permeability differences (e.g., IC50 may vary by 2–3 orders of magnitude) .
- Species-specific effects : Test human vs. rodent enzymes to identify interspecies variability (e.g., CYP450 metabolism rates) .
- Positive controls : Include reference compounds (e.g., known channel blockers) to normalize data .
Advanced: What protocols optimize scalability for multi-step syntheses?
- Flow chemistry : Continuous processing reduces intermediate isolation steps, improving throughput .
- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
